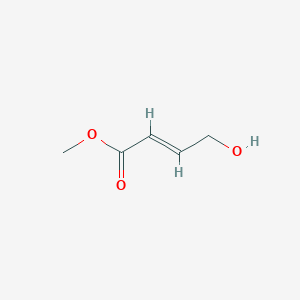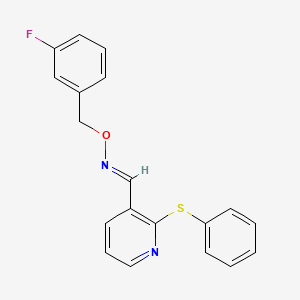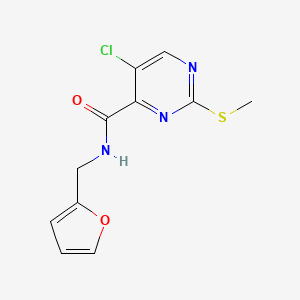![molecular formula C14H10Cl3NO3S B2949889 2-[(2-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide CAS No. 339107-72-1](/img/structure/B2949889.png)
2-[(2-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(2-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide” is a chemical compound with the molecular formula C14H10Cl3NO3S . It is a derivative of acetamide, which is a family of organic compounds sharing the common functional group RCO-NH2, where R represents an alkyl or aryl group .
科学的研究の応用
Synthesis and Characterization
Research on sulfonyl acetamide derivatives emphasizes their synthesis and characterization as a foundation for exploring potential applications. For instance, the synthesis and characterization of various 1,3,4-oxadiazole and acetamide derivatives have been detailed, noting their antibacterial and anti-enzymatic potentials, alongside evaluations of their cytotoxic behavior (Nafeesa et al., 2017). Similarly, research into phenoxy amide derivatives, including the effects of solvent on chlorination, points to the methodological advancements in synthesizing such compounds (Wang et al., 2011).
Pharmacological Evaluation
Several studies have evaluated the pharmacological aspects of sulfonyl and acetamide derivatives, excluding specific drug usage and dosage details. The exploration of novel sulfonamide derivatives for cytotoxic activity against cancer cell lines showcases the potential therapeutic applications of these compounds (Ghorab et al., 2015). Additionally, the synthesis of phenoxyacetamide derivatives and their subsequent pharmacological evaluations highlight the diverse bioactivities that such chemical frameworks might possess (Cremlyn & Pannell, 1978).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral properties of related compounds have been a focal point of research, indicating the significance of sulfonyl acetamide derivatives in addressing infectious diseases. For example, the design, synthesis, and antimicrobial activity evaluation of new compounds containing biologically active segments, including sulfonyl groups, demonstrate the potential for combating microbial resistance (Fadel & Al-Azzawi, 2021). The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and their antiviral activity against the tobacco mosaic virus further illustrate the broad spectrum of bioactivity these compounds may offer (Chen et al., 2010).
特性
IUPAC Name |
2-(2-chlorophenyl)sulfonyl-N-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3S/c15-9-5-6-12(11(17)7-9)18-14(19)8-22(20,21)13-4-2-1-3-10(13)16/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCNJPMZJZLKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2R,4R)-5,5-Difluoro-2-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2949808.png)

![4-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2949811.png)
![4-ethoxy-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2949812.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide](/img/structure/B2949822.png)

![2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2949824.png)
![N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2949826.png)


